molecular formula C9H5BrN2O4 B1484669 Methyl 2-bromo-5-cyano-4-nitrobenzoate CAS No. 1807020-78-5

Methyl 2-bromo-5-cyano-4-nitrobenzoate

Cat. No.: B1484669
CAS No.: 1807020-78-5
M. Wt: 285.05 g/mol
InChI Key: UASPFECYRIMQDY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position, a cyano group at the 5-position, and a nitro group at the 4-position of the aromatic ring. The methyl ester moiety at the carboxylate position enhances its solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry. This compound is primarily utilized in pharmaceutical and agrochemical research due to its reactive functional groups, which enable diverse transformations such as nucleophilic substitutions, reductions, and cycloadditions.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-2-5(4-11)8(12(14)15)3-7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASPFECYRIMQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate

A structurally similar compound, methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate (CAS 1260760-53-9), differs in two key aspects:

  • Substituent identity : The 2-position substituent is chlorine instead of bromine.
  • Functional group: The 4-position features a cyanomethyl (-CH₂CN) group rather than a nitro (-NO₂) group.
Property Methyl 2-bromo-5-cyano-4-nitrobenzoate Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate
Molecular formula C₁₀H₆BrN₃O₄ C₁₀H₇ClN₂O₄
Molecular weight (g/mol) ~336.08 254.63
Key functional groups Br, CN, NO₂, COOCH₃ Cl, CH₂CN, NO₂, COOCH₃
Reactivity Bromine enhances SNAr reactivity; nitro group stabilizes aromatic ring Chlorine is less reactive in SNAr; cyanomethyl introduces steric hindrance

Comparison with Methyl Esters of Aromatic Acids

General methyl esters (e.g., methyl salicylate, methyl benzoate) lack the halogen and nitro/cyano substituents present in the target compound. For example:

Property This compound Methyl Salicylate (Table 3, )
Boiling point ~300°C (estimated) 222°C
Solubility Low in water; high in DMSO, acetone Miscible in organic solvents
Reactivity Multi-functional (Br, CN, NO₂) Limited to ester hydrolysis


Key Differences :

  • The presence of bromine, cyano, and nitro groups in the target compound introduces complexity in crystallization and hydrogen-bonding patterns, as observed in studies using SHELX and ORTEP for structural analysis .
  • Methyl salicylate’s lack of electron-withdrawing groups reduces its utility in high-energy intermediates compared to the target compound .

Physicochemical Properties and Crystallography

Crystallographic studies using programs like SHELXL and ORTEP-III highlight challenges in resolving structures of multi-substituted benzoates due to anisotropic displacement and hydrogen-bonding variability . For instance:

  • The nitro group in this compound may form weak C-H···O hydrogen bonds, influencing packing efficiency, whereas chloro analogues exhibit Cl···Cl interactions .
  • Bromine’s larger atomic radius increases molecular volume compared to chlorine, affecting density and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-5-cyano-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-cyano-4-nitrobenzoate

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